![molecular formula C16H23FN2O3S B5652994 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives, such as the compound , involves complex chemical reactions that yield novel molecules with specific biological activities. For instance, Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating the intricate steps involved in creating such molecules with potent biological effects (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide, is crucial for understanding their chemical behavior and interaction with biological systems. Jacobs et al. (2013) reported on the molecular and supramolecular structures of related compounds, providing insights into the conformational aspects and hydrogen bonding patterns that could be relevant for our compound of interest (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-3-6-13-9-19(12(2)20)10-16(13)18-23(21,22)11-14-7-4-5-8-15(14)17/h4-5,7-8,13,16,18H,3,6,9-11H2,1-2H3/t13-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPXTNBUOAODF-BBRMVZONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)CC2=CC=CC=C2F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)CC2=CC=CC=C2F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-1-(2-fluorophenyl)methanesulfonamide |
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